6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse pharmacological and biological activities, making it a significant scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-bromoaniline with 2-methoxybenzaldehyde in the presence of a base, followed by cyclization with a suitable reagent .
Industrial Production Methods
Industrial production methods for this compound often utilize environmentally benign solvents and catalyst-free approaches to ensure operational simplicity and high yield. Multicomponent cascade reactions are favored due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions are prevalent, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and anxiolytic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
- Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine
- 2-Phenylimidazo[1,2-a]pyridine derivatives
Uniqueness
6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine stands out due to its unique substitution pattern, which imparts distinct pharmacological properties. Its bromine and methoxy substituents contribute to its specific reactivity and biological activity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H11BrN2O |
---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
6-bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c1-18-13-5-3-2-4-11(13)12-9-17-8-10(15)6-7-14(17)16-12/h2-9H,1H3 |
InChI Key |
ZFKWRNRHUDCMEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CN3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
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